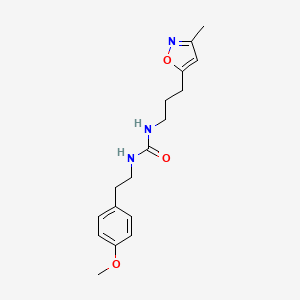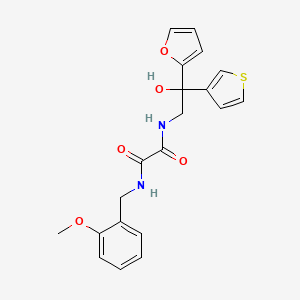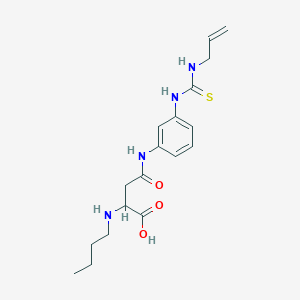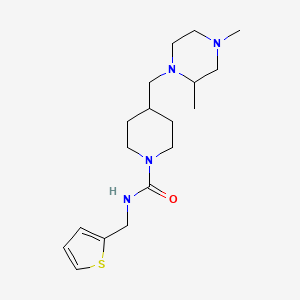
1-(4-Methoxyphenethyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxyphenethyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea, also known as Ro 25-6981, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor subtype GluN2B. This compound was first synthesized in 1995 by researchers at F. Hoffmann-La Roche Ltd. and has since been widely used in scientific research to study the role of GluN2B receptors in various physiological and pathological processes.
Applications De Recherche Scientifique
Reactivity and Spectroscopic Characterization
- Imidazole Derivatives Reactivity: Imidazole derivatives like 1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate have been studied for their spectroscopic and reactive properties. These properties were investigated through experimental and computational approaches, providing insights into local reactivity properties and potential interactions with proteins like antihypertensive protein hydrolase (Hossain et al., 2018).
Chemical Synthesis and Structure
Isocyanate Reactions
The reaction of isocyanates with other chemicals has been explored, contributing to the understanding of chemical synthesis and structural formation in related urea compounds (Peet, 1987).
Spectroscopic and X-ray Studies
Studies involving compounds such as 5-methoxy-2-({4-[3-methyl-3-mesityl-cyclobutyl]-thiazol-2-yl}-hydrazonomethyl)-phenol provide insights into molecular geometry, vibrational frequencies, and chemical shift values, relevant to compounds like 1-(4-Methoxyphenethyl)-3-(3-(3-methylisoxazol-5-yl)propyl)urea (Saraçoǧlu & Cukurovalı, 2013).
Polyurea Synthesis and Characterization
- Polyurea Synthesis: The synthesis of new polyureas derived from 4-(4′-Methoxyphenyl)urazole highlights the potential of similar methoxyphenyl-based compounds in polymer science (Mallakpour et al., 2002).
Biological and Medicinal Research
Enzyme Inhibition and Anticancer Investigations
Research on unsymmetrical 1,3-disubstituted ureas has focused on enzyme inhibition and potential anticancer properties, which may inform the biological implications of similar compounds (Mustafa et al., 2014).
Neuropeptide Y5 Receptor Antagonists
Studies on trisubstituted phenyl urea derivatives have explored their role as neuropeptide Y5 receptor antagonists, contributing to the understanding of similar compounds in neurological pathways (Fotsch et al., 2001).
Gelation and Morphological Studies
- Anion Tuning in Hydrogelators: Research on 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels, demonstrating the potential of similar compounds in tuning physical properties of gels (Lloyd & Steed, 2011).
Propriétés
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-13-12-16(23-20-13)4-3-10-18-17(21)19-11-9-14-5-7-15(22-2)8-6-14/h5-8,12H,3-4,9-11H2,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUWVOXDDDWNFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(azepan-1-yl)-2-(2-((2-(3-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2661892.png)
![5-Butylsulfanyl-7-(4-ethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2661893.png)


![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2661898.png)
![8-allyl-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2661901.png)

![1-(Oxolan-2-ylmethylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2661907.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2661908.png)

![2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)
